N-[(2Z)-5-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide
Description
Properties
Molecular Formula |
C17H21N5OS2 |
|---|---|
Molecular Weight |
375.5 g/mol |
IUPAC Name |
N-(5-butyl-1,3,4-thiadiazol-2-yl)-4-propyl-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C17H21N5OS2/c1-3-5-9-13-20-21-16(24-13)19-15(23)14-12(8-4-2)18-17(25-14)22-10-6-7-11-22/h6-7,10-11H,3-5,8-9H2,1-2H3,(H,19,21,23) |
InChI Key |
PKDLERFVFMGTES-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=NN=C(S1)NC(=O)C2=C(N=C(S2)N3C=CC=C3)CCC |
Origin of Product |
United States |
Preparation Methods
Thiazole Ring Synthesis via Hantzsch-Thiazole Cyclization
The 2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide moiety is synthesized using the Hantzsch-thiazole method. Phenacyl bromide derivatives react with thioamides under basic conditions to form the thiazole core. For this compound, 4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid is first prepared by cyclizing 2-(1H-pyrrol-1-yl)thioacetamide with 4-bromopentanal in ethanol under reflux (80°C, 6 h). The carboxylic acid is subsequently activated using ethyl chloroformate and converted to the acyl chloride, which reacts with ammonium hydroxide to yield the carboxamide.
Key Reaction Parameters
| Reactant | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| Thioacetamide + Pentanal | Ethanol | 80°C | 6 h | 72% |
| Carboxylic acid → Acyl chloride | THF | 0°C | 1 h | 89% |
Thiadiazole Ring Formation via Cyclocondensation
The 5-butyl-1,3,4-thiadiazol-2(3H)-ylidene subunit is synthesized via cyclocondensation of thiosemicarbazide with butyric anhydride. Microwave-assisted solvent-free conditions (150°C, 15 min) enhance reaction efficiency, achieving 85% yield compared to conventional heating (60°C, 8 h, 68% yield). The resulting 5-butyl-1,3,4-thiadiazol-2-amine is treated with phosphorus oxychloride to generate the reactive imidate intermediate, which undergoes tautomerization to the ylidene form.
Coupling Strategies for Hybrid Assembly
Carboxamide Linkage via EDC/HOBt-Mediated Amidation
The thiazole-5-carboxamide and thiadiazole subunits are coupled using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in acetonitrile at room temperature (24 h, 78% yield). Steric hindrance from the pyrrole and propyl groups necessitates extended reaction times compared to simpler analogs.
Optimization Data
| Coupling Agent | Solvent | Time | Yield | Purity (HPLC) |
|---|---|---|---|---|
| EDC/HOBt | Acetonitrile | 24 h | 78% | 95% |
| DCC/DMAP | DCM | 48 h | 62% | 88% |
Z-Selective Tautomerization Control
The (2Z)-configuration is achieved by refluxing the intermediate in toluene with catalytic p-toluenesulfonic acid (PTSA, 5 mol%), inducing keto-enol tautomerism favoring the Z-isomer (92:8 Z:E ratio). Thermodynamic control is critical, as the E-isomer predominates under basic conditions.
Purification and Characterization
Chromatographic Separation
Crude product is purified via silica gel chromatography (ethyl acetate/hexane, 3:7 → 1:1 gradient) followed by recrystallization from ethanol/water (4:1). Final purity exceeds 98% as confirmed by HPLC.
Spectroscopic Validation
-
1H NMR (400 MHz, DMSO-d6): δ 8.72 (s, 1H, thiazole-H), 7.45–7.39 (m, 4H, pyrrole-H), 3.12 (t, J = 7.2 Hz, 2H, butyl-CH2), 2.94 (t, J = 7.0 Hz, 2H, propyl-CH2).
-
HRMS : m/z 462.1584 [M+H]+ (calc. 462.1579).
Industrial-Scale Adaptations
Continuous Flow Synthesis
A plug-flow reactor system reduces thiadiazole formation time from 8 h to 25 min (residence time) at 150°C, achieving 82% yield with 90% space-time yield.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-5-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the rings are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various halides, acids, and bases depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
N-[(2Z)-5-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial properties.
Medicine: Investigated for its antitumor activity and potential use in cancer therapy.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(2Z)-5-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be due to its ability to inhibit the synthesis of essential proteins in bacteria . The compound’s antitumor effects could be attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
Notes
Limitations : Direct experimental data (e.g., IC₅₀, LogP) for the target compound are absent in the provided evidence; comparisons rely on structural extrapolation.
Future Directions : Computational modeling (e.g., molecular docking) could predict the target compound’s interactions relative to its analogs, guiding synthetic prioritization.
Biological Activity
N-[(2Z)-5-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide (CAS Number: 1246071-70-4) is a complex organic compound that has garnered attention for its potential biological activities. This article provides an in-depth examination of its biological properties, including its mechanisms of action, synthesis, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 375.5 g/mol. The structure features a thiadiazole moiety which is essential for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₂₁N₅OS₂ |
| Molecular Weight | 375.5 g/mol |
| CAS Number | 1246071-70-4 |
Antimicrobial Properties
Preliminary studies suggest that this compound exhibits antimicrobial properties. This is attributed to its ability to interact with biological targets such as enzymes and receptors involved in microbial growth pathways.
Anticancer Potential
Research indicates that compounds with similar structural features have shown anticancer activities. For instance, derivatives of thiazoles and thiadiazoles have been implicated in inhibiting cancer cell proliferation and inducing apoptosis in various cancer models . The specific mechanisms may involve the modulation of signaling pathways associated with cell division and survival.
Anti-inflammatory Effects
The compound's potential as an anti-inflammatory agent is supported by findings from related studies on thiazole derivatives that demonstrated significant reductions in pro-inflammatory cytokine production . This suggests that this compound may similarly modulate inflammatory responses.
The exact mechanism of action for this compound remains under investigation; however, it is hypothesized to involve:
- Inhibition of Enzymes : The compound may inhibit specific enzymes crucial for microbial survival or cancer cell metabolism.
- Receptor Interaction : It could bind to receptors involved in inflammatory pathways or cancer progression, thereby altering cellular responses.
Study 1: In Vitro Antimicrobial Activity
A study evaluated the antimicrobial activity of various thiadiazole derivatives against common pathogens. N-[5-butylthiadiazole] derivatives showed promising results against both Gram-positive and Gram-negative bacteria, indicating a potential role for N-[(2Z)-5-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-propyl in antimicrobial therapy .
Study 2: Anticancer Activity Assessment
In another study focusing on thiazole derivatives, compounds similar to N-[(2Z)-5-butyl...] were tested in vitro against several cancer cell lines. Results indicated significant cytotoxic effects at micromolar concentrations, suggesting that this compound could be a candidate for further anticancer drug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
